N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone linked to a hydroxyl-substituted ethyl group. The ethyl group is further functionalized with a fused heterocyclic system comprising a furan ring (2-position) substituted with a thiophene moiety (3-position).
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-16(14-6-4-3-5-7-14)20(23)21-12-17(22)19-9-8-18(24-19)15-10-11-25-13-15/h3-11,13,16-17,22H,2,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFRALLPEAUGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions that introduce the hydroxyl and phenylbutanamide groups.
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Step 1: Synthesis of Furan Intermediate
- React furan-2-carboxylic acid with a suitable reagent to form the furan intermediate.
- Conditions: Use of a dehydrating agent such as thionyl chloride.
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Step 2: Synthesis of Thiophene Intermediate
- React thiophene-3-carboxylic acid with a suitable reagent to form the thiophene intermediate.
- Conditions: Use of a dehydrating agent such as thionyl chloride.
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Step 3: Coupling Reaction
- Couple the furan and thiophene intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Conditions: Anhydrous conditions and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the hydroxyl group.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction
- The compound can undergo reduction reactions, particularly at the carbonyl group of the phenylbutanamide moiety.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Substitution
- The compound can undergo substitution reactions, particularly at the thiophene and furan rings.
- Common reagents: Halogenating agents such as bromine (Br₂), chlorinating agents such as thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide has several scientific research applications:
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Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Applications in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
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Organic Synthesis
- Use as a building block in the synthesis of more complex organic molecules.
- Applications in the development of novel materials and polymers.
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Materials Science
- Potential use in the development of organic electronic materials such as organic semiconductors and conductive polymers.
- Applications in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
- Potential targets include kinases, transcription factors, and ion channels.
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Pathways Involved
- The compound may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
- These pathways are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Motifs
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring.
- Key Substituents :
- Furan-2-yl group at the oxadiazole 5-position.
- Cyclohexyl-ethyl sulfamoyl group on the benzamide.
- Bioactivity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
- Comparison : Both compounds feature furan rings, but LMM11 incorporates a sulfamoyl benzamide and oxadiazole, whereas the target compound uses a phenylbutanamide and thiophene-furan fusion. The hydroxyl group in the target compound may enhance solubility, contrasting with LMM11’s sulfamoyl hydrophobicity.
Ranitidine Nitroacetamide (N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)
- Core Structure : Furan-based nitroacetamide.
- Key Substituents: Dimethylaminomethyl group on furan. Nitroacetamide and sulphanyl ethyl chain.
- Role: A known impurity in ranitidine synthesis .
- Comparison: The target compound lacks the nitro and sulphanyl groups but shares a furan backbone. The thiophene substitution in the target may confer distinct electronic properties compared to ranitidine’s dimethylamino group.
Analogues with Hydroxy-Acetamide/Phenyl Groups
Example 6 (3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide)
- Core Structure : Pyrazine-carboxamide with a hydroxy-acetylated phenyl group.
- Key Substituents: 2-Hydroxy-acetyl group linked to a difluorophenyl ring. Methyl and amino groups on the pyrazine ring.
- Comparison : Both compounds employ hydroxy-substituted acetamide groups, but the target’s phenylbutanamide and thiophene-furan system differ from Example 6’s pyrazine-carboxamide and fluorophenyl motifs.
Implications of Structural Features on Potential Bioactivity
- Thiophene-Furan Fusion: The thiophene moiety may enhance π-π stacking interactions in biological targets, similar to the furan-oxadiazole system in LMM11.
- Hydroxyl Group : The polar hydroxyethyl group may improve aqueous solubility compared to LMM11’s sulfamoyl group or ranitidine’s hydrophobic chains.
- Phenylbutanamide Backbone : This motif is less common in the cited analogs but shares similarities with Example 6’s phenyl-carboxamide structure, which is used in pharmaceutical intermediates.
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H13NO4S
- Molecular Weight : 303.3 g/mol
- CAS Number : 2034343-86-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of thiophene and furan intermediates. These intermediates undergo further reactions to introduce the amide functional group.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with thiophene and furan moieties have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BNC105 | MCF7 | 5.4 | Tubulin inhibitor |
| FBZC | MCF7 | 5.4 | ROS generation |
| N-(2-hydroxy...) | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for further development in antimicrobial therapies.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .
Study on Antitumor Activity
A study published in 2011 explored the effects of a structurally related compound on human umbilical vein endothelial cells (HUVECs). The findings showed selective inhibition of activated endothelial cells over quiescent cells, indicating potential for targeting tumor vasculature while sparing normal tissue .
Evaluation of Antimicrobial Effects
Another study investigated the antimicrobial properties of compounds with similar structures. The results demonstrated effective inhibition against several pathogenic bacteria, suggesting a promising avenue for therapeutic development in infectious diseases.
Q & A
Q. What are the typical synthetic routes for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylbutanamide, and what key intermediates are involved?
The synthesis involves multi-step organic reactions, starting with the preparation of thiophene and furan intermediates. Key steps include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to link thiophene and furan rings .
- Introduction of the hydroxyethyl group via nucleophilic substitution or condensation .
- Amidation using phenylbutanoyl chloride or activated esters to form the final product . Purification often employs flash column chromatography, and intermediates are verified via NMR and mass spectrometry .
Q. How do the functional groups in this compound contribute to its potential pharmacological activity?
The hydroxyl group (-OH) enables hydrogen bonding with biological targets, while the amide (-CONH-) and aromatic rings (thiophene, furan, phenyl) facilitate π-π stacking and hydrophobic interactions. These groups are critical for binding enzymes (e.g., NQO2) or receptors involved in pathways like Wnt signaling or inflammation .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and stereochemistry .
- Mass spectrometry (HRMS) for molecular weight validation .
- Infrared spectroscopy (IR) to identify functional groups (e.g., -OH, -CONH-) .
Advanced Research Questions
Q. What strategies can optimize the yield of the final product in the synthesis of this compound?
- Reaction condition tuning : Adjusting temperature (e.g., 60–80°C for amidation) and solvent polarity (e.g., DMF for solubility) .
- Catalyst optimization : Palladium-based catalysts for efficient cross-coupling .
- In-line monitoring : Use thin-layer chromatography (TLC) to track reaction progress and minimize side products .
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Target selection : Prioritize enzymes (e.g., kinases) or receptors implicated in diseases like cancer .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, leveraging the compound’s 3D structure (generated via DFT calculations) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What methodological approaches resolve discrepancies in reported biological activities of this compound?
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) .
- Purity analysis : Use HPLC to rule out impurities affecting bioactivity .
- Computational modeling : Identify structural analogs with validated activities to infer mechanisms .
Q. How can researchers address challenges in stereochemical analysis during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
